1-Phenyl-1H-pyrazol-4-amine
Overview
Description
1-Phenyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H9N3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazol-4-amine primarily targets the VEGFR-2 enzyme . VEGFR-2 plays a crucial role in tumor growth, angiogenesis, and metastasis, making it a prospective target for cancer treatment .
Mode of Action
The compound interacts with its target, the VEGFR-2 enzyme, inhibiting its activity . This interaction results in changes at the molecular level, affecting the enzyme’s function and leading to a decrease in tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for tumor growth and metastasis . By inhibiting this pathway, the compound can potentially slow down or stop the growth and spread of cancer cells .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and metastasis . By targeting and inhibiting VEGFR-2, the compound can disrupt the angiogenesis pathway, leading to a decrease in tumor growth and spread .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH levels, temperature, and the presence of other molecules or drugs . .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been known to interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to have cytotoxic effects on several human cell lines
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 305.4±15.0 C at 760 mmHg and a melting point of 104-105 C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
The effects of different dosages of 1-Phenyl-1H-pyrazol-4-amine in animal models have not been extensively studied. Some pyrazole derivatives have been shown to have anti-nociceptive and anti-inflammatory effects in mice
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of phenylhydrazine with α,β-unsaturated carbonyl compounds. This reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or transition metals .
Another method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. This process can be carried out under reflux conditions with solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as iron or copper salts can enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Scientific Research Applications
1-Phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of agrochemicals and dyes .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
- 1-Phenyl-3-methyl-1H-pyrazol-4-amine
Uniqueness
1-Phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other aminopyrazoles. Its phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1-phenylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOEBMQOZOEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150178 | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-53-6 | |
Record name | 1-Phenyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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